

A Technical Guide to the Physicochemical Properties of D-Phenylalanine-d5

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **D-Phenylalanine-d5**. The information is curated for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding of this compound.

Core Physicochemical Properties

D-Phenylalanine-d5 is a stable isotope-labeled version of the D-isomer of the essential amino acid phenylalanine. In this molecule, the five hydrogen atoms on the phenyl ring are replaced with deuterium atoms. This isotopic substitution makes it a valuable tool in various research applications, particularly in mass spectrometry-based studies for use as an internal standard for the quantification of phenylalanine.[1][2]

General Properties



Property	Value	Reference
Chemical Name	(2R)-2-Amino-3-(2,3,4,5,6- pentadeuteriophenyl)propanoic acid	[3]
Synonyms	(R)-3-Phenyl-2- aminopropanoic Acid-d5, D- Phenyl-d5-alanine	[3]
CAS Number	362049-55-6	[3]
Molecular Formula	C ₉ H ₆ D ₅ NO ₂	[1]
Appearance	White solid	[4]

Molecular and Isotopic Properties

Property	- Value	Reference
Molecular Weight	170.22 g/mol	[3][5][6]
Exact Mass	170.110362323 Da	[6]
Isotopic Purity	≥98 atom % D	
Chemical Purity	≥98%	[5]
Isotopic Enrichment	≥99% deuterated forms (d1-d5)	[1]

Thermodynamic and Solubility Data

The solubility of **D-Phenylalanine-d5** is a critical parameter for its application in various experimental settings. Due to the minimal impact of deuterium substitution on solubility, data for the non-deuterated form, D-Phenylalanine, serves as a reliable proxy.

Melting Point



Compound	Melting Point (°C)	Reference
DL-Phenyl-d5-alanine	266-267 (decomposes)	[7]
L-Phenyl-d5-alanine	270-275 (decomposes)	[8]
D-Phenylalanine	273-276	[9]

Solubility

Solvent	Solubility	Reference
Water	≥ 12.5 mg/mL (73.43 mM)	[3]
PBS (pH 7.2)	Slightly soluble	[1]
Methanol	Slightly soluble	[9]

Note: The solubility of L-phenylalanine in water has been reported to increase with temperature. This trend is expected to be similar for **D-Phenylalanine-d5**.

Spectroscopic Data

Spectroscopic data is essential for the identification and quantification of **D-Phenylalanine-d5**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of D-Phenylalanine-d5 is significantly different from that of unlabeled D-Phenylalanine. The aromatic region of the ¹H NMR spectrum, which typically shows signals for the five phenyl protons, will be absent for D-Phenylalanine-d5. The remaining signals will correspond to the protons at the alpha and beta carbons.
- Mass Spectrometry (MS): In mass spectrometry, D-Phenylalanine-d5 will exhibit a mass-to-charge ratio (m/z) that is 5 units higher than its unlabeled counterpart due to the five deuterium atoms. This mass shift is the basis for its use as an internal standard in quantitative mass spectrometry.[7][8] A gas chromatography/mass spectrometry (GC/MS) method for measuring very low levels of enrichment of d5-phenylalanine has been described.[10]



• Infrared (IR) Spectroscopy: The IR spectrum of **D-Phenylalanine-d5** will show characteristic peaks for the amino acid functional groups (amine and carboxylic acid). The C-D stretching vibrations of the deuterated phenyl ring will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the unlabeled compound.

Experimental Protocols

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

D-Phenylalanine-d5 is frequently used as an internal standard for the accurate quantification of phenylalanine in biological samples by LC-MS.[1][2] A typical protocol involves the following steps:

Sample Preparation:

- Protein Precipitation: To a known volume of a biological sample (e.g., plasma, serum, cell lysate), add a protein precipitating agent such as acetonitrile or methanol containing a known concentration of **D-Phenylalanine-d5**.
- Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant for LC-MS analysis.

Chromatographic Conditions:

- Column: A C18 reversed-phase column is commonly used for the separation of amino acids.
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape, is typically employed.
- Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.
- Injection Volume: 5-10 μL of the prepared sample is injected.

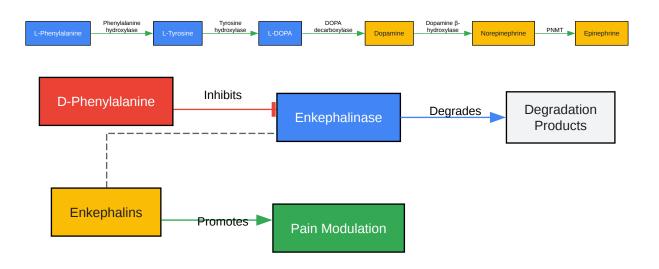
Mass Spectrometry Detection:



- Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The transitions monitored would be for both the analyte (unlabeled phenylalanine) and the internal standard (D-Phenylalanine-d5).

Metabolic and Mechanistic Insights Phenylalanine Metabolism

L-phenylalanine is an essential amino acid that serves as a precursor for the synthesis of tyrosine and subsequently for neurotransmitters like dopamine, norepinephrine, and epinephrine. The metabolic pathway of phenylalanine is a crucial area of study in various metabolic disorders.



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